molecular formula C32H21N5Na2O8S2 B12361604 disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate

disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate

Cat. No.: B12361604
M. Wt: 713.7 g/mol
InChI Key: OYUZMQYZGSMPII-UHFFFAOYSA-L
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Description

Disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate is a complex organic compound belonging to the class of diazo dyes. These compounds are characterized by their vivid colors and are widely used in various industries, including textiles, printing, and biological staining. The compound’s structure features multiple azo groups (-N=N-) and sulfonate groups (-SO3Na), which contribute to its solubility in water and its ability to bind to various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate typically involves a multi-step process. The key steps include diazotization and coupling reactions. The starting materials are usually aromatic amines, which undergo diazotization to form diazonium salts. These salts are then coupled with other aromatic compounds to form the final diazo dye.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The process often involves the use of catalysts and stabilizers to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being packaged for use.

Chemical Reactions Analysis

Types of Reactions

Disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.

    Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.

    Substitution: Substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titrations due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the textile industry for dyeing fabrics and in the printing industry for producing colored prints.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups (-N=N-) can participate in electron transfer reactions, while the sulfonate groups (-SO3Na) enhance solubility and binding affinity. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Disodium 4-amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: (Direct Black 19)

    Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: (Direct Black 155)

    Disodium 4-amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: (Direct Black RBB)

Uniqueness

Disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate is unique due to its specific arrangement of azo and sulfonate groups, which confer distinct chemical and physical properties. Its high solubility in water and strong binding affinity make it particularly useful in applications requiring stable and vivid coloration.

Properties

Molecular Formula

C32H21N5Na2O8S2

Molecular Weight

713.7 g/mol

IUPAC Name

disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate

InChI

InChI=1S/C32H23N5O8S2.2Na/c38-31-25-13-11-23(15-19(25)17-27(46(40,41)42)29(31)36-34-21-7-3-1-4-8-21)33-24-12-14-26-20(16-24)18-28(47(43,44)45)30(32(26)39)37-35-22-9-5-2-6-10-22;;/h1-18,33,38-39H,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2

InChI Key

OYUZMQYZGSMPII-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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